Hierochin D
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Overview
Description
Hierochin D is a naturally occurring lignan compound with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol . It is primarily isolated from the roots of Rehmannia glutinosa . The compound is known for its unique chemical structure, which includes multiple hydroxyl groups and aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hierochin D involves several steps, including the formation of its characteristic benzofuran ring. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from natural sources, particularly the roots of Rehmannia glutinosa . The extraction process involves solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Hierochin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at its hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups .
Scientific Research Applications
Hierochin D has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hierochin D involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Mechanisms: Induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Hierochin D is compared with other lignan compounds, such as:
Lariciresinol: Similar in structure but differs in the position and number of hydroxyl groups.
Pinoresinol: Shares a similar biosynthetic pathway but has distinct biological activities.
Secoisolariciresinol: Another lignan with different pharmacological properties.
This compound stands out due to its unique combination of hydroxyl and methoxy groups, contributing to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3/b3-2+/t14-,18+/m0/s1 |
InChI Key |
OSZZBMLGHKRVIR-AMVWBUNWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)/C=C/CO)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O |
Origin of Product |
United States |
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